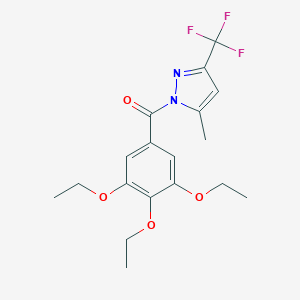![molecular formula C19H15ClN2O4 B213630 N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide, commonly known as "CCF-218," is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CCF-218 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that CCF-218 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Another proposed mechanism is that CCF-218 activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various cellular processes, including inflammation and glucose metabolism.
Biochemical and Physiological Effects:
CCF-218 has been shown to have various biochemical and physiological effects in animal models. These effects include reducing inflammation, inhibiting tumor growth, improving cognitive function, and regulating glucose metabolism. Additionally, CCF-218 has been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCF-218 in lab experiments is its potential therapeutic applications in treating various diseases. Additionally, CCF-218 has a relatively simple synthesis method and can be easily synthesized in large quantities. However, one limitation of using CCF-218 in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on CCF-218. One direction is to further investigate its anti-inflammatory properties and potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its neuroprotective effects and potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to understand its exact mechanism of action and optimize its therapeutic potential.
Synthesemethoden
CCF-218 can be synthesized using a multi-step process that involves the reaction of 2-chlorofuran with 3-chlorobenzyl alcohol, followed by the reaction of the resulting product with 2-aminobenzamide. This process results in the formation of the final product CCF-218. The purity of the compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CCF-218 has shown potential therapeutic applications in various scientific research studies. One such study demonstrated that CCF-218 has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body. Another study showed that CCF-218 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CCF-218 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide |
|---|---|
Molekularformel |
C19H15ClN2O4 |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-12-4-3-5-13(10-12)25-11-14-8-9-17(26-14)19(24)22-16-7-2-1-6-15(16)18(21)23/h1-10H,11H2,(H2,21,23)(H,22,24) |
InChI-Schlüssel |
LVRHLVQSONKEMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)



![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
